REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:3]=1[CH:4]=O.[CH:11](=O)[CH2:12][CH3:13].N1CCCCC1>C(O)C>[Cl:10][C:8]1[CH:9]=[C:2]2[C:3]([CH:4]=[C:12]([CH3:13])[CH:11]=[N:1]2)=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
467 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C=O)C=CC(=C1)Cl
|
Name
|
|
Quantity
|
250 μL
|
Type
|
reactant
|
Smiles
|
C(CC)=O
|
Name
|
|
Quantity
|
50 μL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
800 μL
|
Type
|
reactant
|
Smiles
|
C(CC)=O
|
Name
|
|
Quantity
|
250 μL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for total 9 hours
|
Duration
|
9 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column (hexane/ethyl acetate=6/1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C=C(C=NC2=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 401 mg | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |